molecular formula C23H24N6O B6023728 N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6023728
M. Wt: 400.5 g/mol
InChI Key: NCJBUWRHTCGZJQ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a phenylethyl group, a phenylpropyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(4-phenylbutyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c30-23(22-17-29(27-26-22)14-7-10-19-8-3-1-4-9-19)25-21(16-28-15-13-24-18-28)20-11-5-2-6-12-20/h1-6,8-9,11-13,15,17-18,21H,7,10,14,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJBUWRHTCGZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)NC(CN3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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